In-Depth Technical Guide: 1-(Piperidin-4-ylmethyl)piperazine
In-Depth Technical Guide: 1-(Piperidin-4-ylmethyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1-(Piperidin-4-ylmethyl)piperazine. This diamine scaffold serves as a crucial building block in medicinal chemistry, most notably as a versatile linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). Its structure, combining the piperidine (B6355638) and piperazine (B1678402) heterocycles, offers key physicochemical and structural advantages for the rational design of novel therapeutics. This document consolidates available data on its properties, outlines a representative synthetic protocol, and visualizes its role in drug development workflows.
Core Chemical and Physical Properties
Quantitative data for 1-(Piperidin-4-ylmethyl)piperazine is summarized below. While it is widely available from chemical suppliers, specific experimental values for physical properties such as melting and boiling points are not consistently reported in public literature.
| Property | Value | Citation(s) |
| IUPAC Name | 1-(Piperidin-4-ylmethyl)piperazine | |
| Synonyms | PMP | [1][2] |
| CAS Number | 896055-17-7 | [1] |
| Molecular Formula | C₁₀H₂₁N₃ | |
| Molecular Weight | 183.29 g/mol | [1] |
| Appearance | Not specified (often solid or oil) | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Synthesis and Characterization
Representative Experimental Protocol
Objective: To outline a plausible, multi-step laboratory procedure for the synthesis of 1-(Piperidin-4-ylmethyl)piperazine.
Step 1: Activation of the Piperidine Precursor The synthesis begins with commercially available N-Boc-piperidin-4-yl-methanol. The hydroxyl group is converted into a better leaving group, such as a tosylate, to facilitate subsequent nucleophilic substitution.
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Dissolve N-Boc-piperidin-4-yl-methanol in a suitable solvent like pyridine (B92270) or dichloromethane (B109758) and cool the solution to 0°C in an ice bath.
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Slowly add p-toluenesulfonyl chloride (TsCl) to the solution.
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Allow the mixture to stir at a low temperature for several hours until the reaction is complete (monitored by TLC).
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Work up the reaction by pouring it into water and extracting the product with an organic solvent like ethyl acetate.
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Wash the organic layer sequentially with dilute acid (e.g., 5% HCl), water, and brine.
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Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate.
Step 2: Nucleophilic Substitution with Piperazine The activated precursor is then reacted with piperazine. A large excess of piperazine is typically used to minimize the dialkylated byproduct.
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Dissolve the tosylated intermediate in a polar aprotic solvent such as acetonitrile (B52724) or DMF.
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Add a large excess (e.g., 5-10 equivalents) of piperazine to the solution.
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Heat the reaction mixture (e.g., to 80°C) and stir for several hours or overnight until the starting material is consumed.
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After cooling, concentrate the mixture to remove the solvent.
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Purify the residue using column chromatography to isolate the Boc-protected product, tert-butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate.
Step 3: Deprotection of the Boc Group The final step is the removal of the Boc protecting group under acidic conditions to yield the target compound.
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Dissolve the Boc-protected intermediate from Step 2 in a solvent such as dichloromethane or dioxane.
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Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in dioxane.
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Stir the solution at room temperature for 1-2 hours.
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Remove the solvent and excess acid under reduced pressure.
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Neutralize the resulting salt with a base (e.g., saturated sodium bicarbonate solution) and extract the free amine product into an organic solvent.
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Dry, filter, and concentrate the organic extracts to yield 1-(Piperidin-4-ylmethyl)piperazine.
Analytical Characterization
Although specific spectra for this compound were not found in the search results, characterization would typically involve:
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¹H and ¹³C NMR: To confirm the chemical structure, proton and carbon environments, and successful removal of the Boc group.
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Mass Spectrometry (MS): To confirm the molecular weight of the final product [M+H]⁺ at approximately 184.18.
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Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as N-H stretches.
Applications in Drug Development
The primary and most significant application of 1-(Piperidin-4-ylmethyl)piperazine is as a linker component in the design and synthesis of PROTACs.[3][4][5]
Role as a PROTAC Linker
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. A PROTAC molecule consists of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them.
1-(Piperidin-4-ylmethyl)piperazine serves as a rigid and versatile component of the linker.[6][7] Its piperidine and piperazine rings provide defined exit vectors for connecting to the two ligands, while the secondary amines on both rings offer reactive handles for chemical modification and attachment. This scaffold is used in the synthesis of various PROTACs, including degraders for the Epidermal Growth Factor Receptor (EGFR).[3][8]
The piperazine and piperidine motifs are considered "privileged scaffolds" in medicinal chemistry, known for improving pharmacokinetic properties such as solubility and cell permeability, and for their ability to form favorable interactions with biological targets.[9][10]
Mandatory Visualizations
Synthesis Workflow Diagram
Caption: Representative synthetic workflow for 1-(Piperidin-4-ylmethyl)piperazine.
Logical Role in PROTAC Assembly
Caption: Role of the compound as a linker in PROTAC formation.
Safety and Handling
Information regarding the specific hazards of 1-(Piperidin-4-ylmethyl)piperazine is limited. As with any chemical, it should be handled by trained personnel in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, the Safety Data Sheet (SDS) from the specific supplier should always be consulted.
Conclusion
1-(Piperidin-4-ylmethyl)piperazine is a key heterocyclic building block with significant utility in modern drug discovery. Its primary role as a PROTAC linker underscores its importance in the development of next-generation therapeutics designed to co-opt cellular machinery for targeted protein degradation. While detailed public data on its physical properties and a specific, published synthesis are sparse, its chemical logic and application are clear. The representative synthesis and workflow diagrams provided in this guide offer a robust framework for researchers and scientists working with this versatile compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
- 4. 1-(Piperidin-4-ylmethyl)piperazine | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rsc.org [rsc.org]
- 9. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine - Google Patents [patents.google.com]
